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Compound of Interest

Compound Name: 4-(3-Chloropropoxy)-1,1'-biphenyl

Cat. No.: B8550937 Get Quote

CAS Registry Number: 99472-05-6 Primary Classification: Alkyl-Aryl Ethers / Biphenyl

Derivatives Role: Heterobifunctional Synthetic Intermediate

Executive Summary & Nomenclature
This guide details the physicochemical identity, synthesis, and application of 4-(3-

chloropropoxy)biphenyl, a critical intermediate in medicinal chemistry and materials science.

Structurally, it consists of a lipophilic biphenyl core linked to a reactive alkyl chloride via a

propyl ether chain.

This molecule serves as a "privileged scaffold" in drug discovery, functioning as a lipophilic

anchor or a linker precursor. Its terminal chloride is highly susceptible to nucleophilic

substitution (e.g., by amines or thiols), making it ideal for constructing PROTACs (Proteolysis

Targeting Chimeras), liquid crystals, and GPCR ligands.

Table 1: Chemical Identity & Synonyms

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8550937?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8550937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Type Value Context

IUPAC Name
4-(3-chloropropoxy)-1,1'-

biphenyl
Official Systematic Name

Alt.[1][2][3][4][5] Systematic
1-(3-chloropropoxy)-4-

phenylbenzene

Benzene-derivative

nomenclature

Common Syntax
3-chloropropyl ether of 4-

phenylphenol
Descriptive functional naming

CAS Number 99472-05-6 Global Registry ID

Molecular Formula C₁₅H₁₅ClO -

Molecular Weight 246.73 g/mol -

SMILES ClCCCOc1ccc(cc1)c2ccccc2 Digital Structure Key

InChI Key
DFFWYMMOMUTKOI-

UHFFFAOYSA-N
Standard Unique Identifier

Synthesis Protocol: Selective O-Alkylation
The synthesis of 4-(3-chloropropoxy)biphenyl relies on a Williamson Ether Synthesis. This

protocol prioritizes the use of 1-bromo-3-chloropropane over 1,3-dichloropropane.

Scientific Rationale: Bromide is a superior leaving group (

) compared to chloride (

) due to its weaker bond dissociation energy and higher polarizability. This kinetic difference
allows for chemoselective alkylation at the bromine terminus, preserving the chlorine handle for
downstream derivatization.

Diagram 1: Synthesis Pathway & Mechanism
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Caption: Chemoselective SN2 alkylation mechanism utilizing the leaving group differential

between Bromine and Chlorine.

Experimental Workflow
Objective: Synthesize 10g of 4-(3-chloropropoxy)biphenyl.

Reagents:

4-Phenylphenol (1.0 eq)

1-Bromo-3-chloropropane (1.2 - 1.5 eq) — Excess ensures mono-alkylation.

Potassium Carbonate (

) (2.0 eq) — Anhydrous.[6]

Solvent: Acetone (Reagent Grade) or Acetonitrile (

).

Step-by-Step Protocol:

Activation: In a 250mL Round Bottom Flask (RBF) equipped with a magnetic stir bar,

dissolve 4-phenylphenol (5.0g, 29.4 mmol) in Acetone (100 mL).

Deprotonation: Add anhydrous

(8.1g, 58.8 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.
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Addition: Add 1-bromo-3-chloropropane (4.3 mL, ~44 mmol) dropwise via syringe.

Note: Do not dump the reagent; dropwise addition minimizes side reactions.

Reflux: Attach a water-cooled condenser and heat the mixture to reflux (

for acetone) for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).

Endpoint: Disappearance of the starting phenol spot.

Workup:

Cool reaction to room temperature.

Filter off the inorganic salts (

, excess

).

Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil/solid.

Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel,

0-10% EtOAc in Hexanes) if high purity (>99%) is required.

Characterization & Quality Control
Trustworthiness in chemical synthesis requires self-validating spectral data.
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Technique Expected Signal Interpretation

1H-NMR (CDCl₃) 4.15 (t, 2H) (Ether linkage)

3.75 (t, 2H) (Terminal chloride)

2.25 (m, 2H) (Central methylene)

6.9 - 7.6 (m, 9H) Aromatic Biphenyl Protons

Mass Spec m/z ~246/248

Characteristic 3:1 isotope ratio

(

)

TLC ~0.6

Non-polar shift relative to

starting phenol (

~0.3)

Applications in Drug Development
This compound is rarely the final drug; it is a linker module.

Heterobifunctional Linkers
In the design of bivalent ligands or PROTACs, the biphenyl group acts as a rigid spacer or a

lipophilic motif that binds to hydrophobic pockets (e.g., in nuclear receptors). The propyl

chloride chain allows for the attachment of a second pharmacophore via nucleophilic

substitution.

Reaction Logic:

The addition of Potassium Iodide (Finkelstein condition) generates a transient, more reactive
alkyl iodide in situ.

Diagram 2: Application Decision Tree
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Caption: Synthetic divergence from the chloropropyl ether scaffold into pharmaceutical and

material applications.

Safety & Handling (SDS Summary)
Signal Word: WARNING

H315: Causes skin irritation.[7][8][9]

H319: Causes serious eye irritation.[7][8][9]

H410: Very toxic to aquatic life with long-lasting effects (Characteristic of lipophilic

biphenyls).[9]

Handling Protocol:

Engineering Controls: Always handle in a certified chemical fume hood. Alkyl halides are

potential alkylating agents (carcinogenicity risk).

PPE: Nitrile gloves (double gloving recommended for halogenated solvents), safety goggles,

and lab coat.

Disposal: Halogenated organic waste stream. Do not release into drains.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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